Spectroscopic data for 2,6-Dibromobenzo[h]quinoline
Spectroscopic data for 2,6-Dibromobenzo[h]quinoline
An In-Depth Technical Guide to the Spectroscopic Profile of 2,6-Dibromobenzo[h]quinoline
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive search of the available scientific literature and chemical databases did not yield a complete, experimentally verified set of spectroscopic data specifically for 2,6-Dibromobenzo[h]quinoline. Therefore, this technical guide, prepared from the perspective of a Senior Application Scientist, provides a detailed, predictive analysis of its expected spectroscopic characteristics. The predictions are grounded in fundamental spectroscopic principles and data from structurally analogous compounds, including the parent benzo[h]quinoline, brominated quinolines, and other substituted derivatives.
Introduction
Benzo[h]quinoline is a polycyclic aromatic heterocycle that forms the core of many compounds with significant biological and material science applications. The introduction of halogen substituents, such as bromine, onto this scaffold can profoundly alter its physicochemical properties, including its electronic distribution, lipophilicity, and metabolic stability, thereby modulating its efficacy and function in drug candidates or its photophysical properties in materials.
Precise structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy provide a detailed roadmap of a molecule's architecture. This guide offers an in-depth exploration of the anticipated spectroscopic signature of 2,6-Dibromobenzo[h]quinoline, providing researchers with a robust reference for characterization, synthesis confirmation, and quality control.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the spectroscopic data, the standard IUPAC numbering for the benzo[h]quinoline ring system is used. The bromine atoms are located at positions C2 and C6.
Caption: Molecular structure of 2,6-Dibromobenzo[h]quinoline.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. In 2,6-Dibromobenzo[h]quinoline, the protons are all in the aromatic region, typically between δ 7.0 and 9.5 ppm.[1] The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the two bromine substituents.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-3 | 7.8 - 8.0 | d | ³J(H3-H4) = 8.5 - 9.0 | Ortho to C2-Br, deshielded. |
| H-4 | 8.8 - 9.0 | d | ³J(H4-H3) = 8.5 - 9.0 | Deshielded by proximity to the nitrogen atom's lone pair (peri-effect). |
| H-5 | 7.9 - 8.1 | s | - | Flanked by two bromine atoms, coupling to H-4 and H-7 is likely negligible (⁵J). Appears as a sharp singlet. |
| H-7 | 7.7 - 7.9 | d | ³J(H7-H8) = 8.0 - 8.5 | Ortho to C6-Br, deshielded. |
| H-8 | 7.5 - 7.7 | t | ³J(H8-H7) ≈ ³J(H8-H9) = 7.5 - 8.0 | Standard aromatic triplet. |
| H-9 | 8.0 - 8.2 | d | ³J(H9-H8) = 7.5 - 8.0 | Standard aromatic doublet. |
| H-10 | 9.2 - 9.4 | d | ³J(H10-H9) = 8.0 - 8.5 | Highly deshielded due to proximity to the nitrogen atom. |
Causality Behind Predictions:
-
Deshielding by Nitrogen: Protons in proximity to the heterocyclic nitrogen atom (H-4 and H-10) are shifted significantly downfield due to the atom's electronegativity and anisotropic effects.[1]
-
Bromine Substitution: The bromine at C-2 will deshield the adjacent H-3. Similarly, the bromine at C-6 deshields H-5 and H-7. The effect on H-5 is particularly pronounced, leading to a downfield shift.
-
Coupling Constants: The observed coupling constants (J-values) are typical for aromatic systems, with ortho coupling (³J) being the largest (7-10 Hz), followed by meta (⁴J, 2-3 Hz) and para (⁵J, 0-1 Hz) coupling.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2,6-Dibromobenzo[h]quinoline in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[2]
-
Acquisition Parameters:
-
Set the spectral width to cover the aromatic region (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., 'zg30').
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1 second.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) as the internal standard.
Caption: Workflow for NMR data acquisition and analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The benzo[h]quinoline skeleton has 13 carbons. The bromine substituents will cause a significant downfield shift for the carbons they are attached to (ipso-carbons) and will also influence the shifts of adjacent carbons.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-2 | 142 - 145 | Ipso-carbon attached to bromine, highly deshielded. |
| C-3 | 123 - 126 | Shielded relative to C4. |
| C-4 | 135 - 138 | Deshielded by nitrogen. |
| C-4a | 128 - 130 | Quaternary carbon. |
| C-5 | 129 - 132 | Deshielded by adjacent C6-Br. |
| C-6 | 120 - 123 | Ipso-carbon attached to bromine. |
| C-6a | 147 - 150 | Quaternary carbon adjacent to nitrogen. |
| C-7 | 130 - 133 | Deshielded by C6-Br. |
| C-8 | 127 - 129 | Standard aromatic CH. |
| C-9 | 128 - 130 | Standard aromatic CH. |
| C-10 | 136 - 139 | Deshielded by nitrogen. |
| C-10a | 146 - 149 | Quaternary carbon. |
Causality Behind Predictions:
-
Ipso-Effect of Bromine: The C-Br bond causes the attached carbon (C-2, C-6) to resonate at a specific range, which is distinct from unsubstituted carbons.[3]
-
Heteroatom Influence: Carbons adjacent to the nitrogen (C-2, C-10a, C-10) are generally deshielded.
-
Quaternary Carbons: Quaternary carbons (C-4a, C-6a, C-10a) typically have lower signal intensities due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrumentation: Record on a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all carbons.
-
Set a wider spectral width (e.g., 0-160 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
A longer relaxation delay (d1) of 2-5 seconds is recommended for accurate integration of quaternary carbons.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 2,6-Dibromobenzo[h]quinoline, the most critical feature will be the isotopic pattern of the molecular ion due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₃H₇Br₂N
-
Exact Mass: 334.9048 g/mol
-
Nominal Molecular Weight: 335 g/mol
-
Predicted Isotopic Pattern:
-
M+ peak (containing 2 x ⁷⁹Br): m/z ≈ 335
-
M+2 peak (containing ⁷⁹Br + ⁸¹Br): m/z ≈ 337
-
M+4 peak (containing 2 x ⁸¹Br): m/z ≈ 339
-
Relative Intensity Ratio: Approximately 1:2:1
-
Predicted Fragmentation: Under Electron Impact (EI) ionization, common fragmentation pathways would include:
-
[M-Br]⁺: Loss of a bromine radical (m/z ≈ 256, 258).
-
[M-HBr]⁺: Loss of a hydrogen bromide molecule (m/z ≈ 255, 257).
-
[M-2Br]⁺: Loss of both bromine radicals (m/z ≈ 177).
Caption: Predicted 1:2:1 isotopic pattern for a dibrominated compound.
Experimental Protocol: Mass Spectrometry (ESI-QTOF)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[4]
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, with an Electrospray Ionization (ESI) source.
-
Acquisition Parameters (Positive Ion Mode):
-
Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).
-
Set the capillary voltage to an appropriate value (e.g., 3-4 kV).
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion cluster ([M+H]⁺) and confirm its m/z and isotopic distribution against the theoretical values.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups based on their vibrational frequencies. The spectrum of 2,6-Dibromobenzo[h]quinoline will be dominated by absorptions characteristic of its aromatic and heteroaromatic structure.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 1620 - 1580 | C=C and C=N Ring Stretching | Strong-Medium |
| 1550 - 1450 | Aromatic Ring Skeletal Vibrations | Strong-Medium |
| 900 - 675 | C-H Out-of-Plane Bending | Strong |
| 700 - 500 | C-Br Stretch | Strong |
Causality: The spectrum is characteristic of a substituted polycyclic aromatic system.[5][6][7] The C-Br stretching vibrations are expected in the fingerprint region and provide direct evidence of bromination.[8]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures electronic transitions, typically π → π* transitions in conjugated systems. Benzo[h]quinoline has an extended π-system, leading to strong absorption in the UV region.
Predicted UV-Vis Data (in Ethanol)
| Predicted λmax (nm) | Transition Type |
|---|---|
| ~280 - 290 | π → π* |
| ~330 - 350 | π → π* |
| ~350 - 370 | π → π* |
Causality: The spectrum of polycyclic aromatic hydrocarbons like naphthalene and anthracene shows multiple absorption bands. The fusion of a pyridine ring to form benzo[h]quinoline maintains this characteristic profile.[9][10] The bromine substituents are expected to cause a slight bathochromic (red) shift of these absorption maxima compared to the unsubstituted parent compound due to their electron-donating resonance effect.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile). Create a dilute solution (e.g., 1x10⁻⁵ M) in a quartz cuvette.[10]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record the absorption spectrum over a range of 200-500 nm, using the pure solvent as a blank.
-
Analysis: Identify the wavelengths of maximum absorbance (λmax).
Conclusion
This guide presents a comprehensive, predictive spectroscopic profile for 2,6-Dibromobenzo[h]quinoline. While awaiting experimental verification, these predicted data, based on established chemical principles and analogous compounds, serve as a valuable tool for researchers. The anticipated ¹H and ¹³C NMR spectra will be defined by the deshielding effects of the nitrogen and bromine atoms. The mass spectrum will be characterized by a distinctive 1:2:1 isotopic cluster for the molecular ion. The IR and UV-Vis spectra will reflect the features of a brominated polycyclic aromatic heterocycle. These detailed predictions and protocols provide a solid foundation for the synthesis, identification, and further investigation of this and related compounds.
References
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